Enkephalin, ala(2)-valnh2(5)-
Description
Historical Context of Endogenous Opioid Peptide Discovery and Analog Development
The quest to understand the mechanisms of opioid action led to a pivotal moment in neuroscience in 1975 with the discovery of the first endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. nih.govwikipedia.org These pentapeptides, with the sequences Tyr-Gly-Gly-Phe-Met and Tyr-Gly-Gly-Phe-Leu respectively, were identified as the body's own ligands for opioid receptors. wikipedia.orgwikipedia.org This discovery was the culmination of an intense period of research spurred by the earlier characterization of opiate receptors in the brain and the development of synthetic antagonists like naloxone. nih.govfupress.net
The identification of these endogenous peptides opened a new frontier in pharmacology. However, the therapeutic potential of the natural enkephalins was quickly found to be limited by their rapid degradation by enzymes in the body. researchgate.netpatsnap.com This inherent instability prompted the development of synthetic analogs designed to resist enzymatic breakdown and exhibit more prolonged and potent effects. Early structure-activity relationship studies in the 1970s demonstrated that specific modifications to the enkephalin structure could significantly enhance their stability and activity. mdpi.comtandfonline.com
Rationale for Peptidic Modifications in Opioid System Investigations
The primary motivation for creating synthetic enkephalin analogs was to overcome their rapid enzymatic inactivation. researchgate.netpatsnap.com Endogenous enkephalins are swiftly broken down by peptidases, such as aminopeptidases and enkephalinases (like neutral endopeptidase), which cleave the peptide bonds. researchgate.nettaylorandfrancis.com This rapid degradation severely curtails their duration of action, making them unsuitable for many research and potential therapeutic applications. patsnap.com
To counter this, medicinal chemists introduced several key modifications to the enkephalin backbone:
Substitution at the second position: Replacing the glycine (B1666218) (Gly) residue at position 2 with a D-amino acid, such as D-alanine (D-Ala), proved to be a highly effective strategy. mdpi.commdpi.com This substitution sterically hinders the action of aminopeptidases that would normally cleave the Tyr-Gly bond, thereby significantly increasing the peptide's metabolic stability. mdpi.comencyclopedia.pub
C-terminal modification: Amidation of the C-terminal carboxyl group is another crucial modification that protects the peptide from degradation by carboxypeptidases.
Other modifications: Further alterations, such as the introduction of unnatural amino acids, glycosylation, and cyclization, have also been explored to enhance stability, receptor affinity, and the ability to cross the blood-brain barrier. mdpi.comresearchgate.net
These modifications not only increase the half-life of the peptides but can also influence their binding affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). mdpi.comelyssabmargolis.com This allows for the development of highly specific molecular tools to probe the distinct physiological roles of each receptor type.
Significance of [D-Ala², Val⁵]-Enkephalinamide Analogs in Basic Opioid Pharmacology Research
The synthetic analog [D-Ala², Val⁵]-enkephalinamide is a prime example of a molecule designed with the aforementioned principles. While much of the early focus was on Met-enkephalin and Leu-enkephalin analogs, the substitution of the fifth amino acid with valine, combined with the D-Ala² modification and C-terminal amidation, results in a compound with specific properties valuable for opioid research.
Research has shown that analogs with a D-Ala² substitution generally exhibit increased stability. mdpi.com The modification at the fifth position, in this case with valine, can fine-tune the analog's interaction with opioid receptors. For instance, while some analogs like [D-Ala², Met⁵]-enkephalinamide (DALA) show a preference for δ-opioid receptors, others like DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) are highly selective for μ-opioid receptors. elyssabmargolis.com The specific receptor selectivity of [D-Ala², Val⁵]-enkephalinamide would be a key determinant of its utility in research.
Analogs like these are instrumental in:
Characterizing Opioid Receptor Subtypes: By using analogs with high selectivity for a particular receptor, researchers can isolate and study the specific functions mediated by that receptor subtype. nih.gov
Investigating Receptor-Ligand Interactions: The systematic modification of the enkephalin structure provides insights into the key chemical features required for binding to and activating opioid receptors.
Exploring Downstream Signaling Pathways: These tools help to elucidate the intracellular signaling cascades that are triggered upon opioid receptor activation. mdpi.com
The development of stable and selective enkephalin analogs, including those with the [D-Ala², Val⁵]-enkephalinamide structure, has been fundamental to advancing our understanding of the complex opioid system.
Properties
CAS No. |
78873-50-4 |
|---|---|
Molecular Formula |
C28H38N6O6 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1 |
InChI Key |
UMPPNLOXQBBGTG-HGAHBTBJSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Pharmacological Characterization of D Ala², Val⁵ Enkephalinamide Analogs at Opioid Receptors
Opioid Receptor Binding Affinity and Selectivity
The interaction of an enkephalin analog with opioid receptors is quantified by its binding affinity (typically represented by the Ki value) and its selectivity for the different receptor subtypes: mu (µOR), delta (δOR), and kappa (κOR). These parameters are crucial in predicting the pharmacological effects of the compound.
Detailed binding affinity values (Ki) for [D-Ala², Val⁵]-Enkephalinamide at the µ-opioid receptor are not readily found in published scientific literature. However, the structural characteristics of this analog provide indications of its likely interaction with the µOR. The substitution at the second position with D-Alanine is known to increase resistance to enzymatic degradation and often enhances affinity for the µ-opioid receptor. mdpi.com This increased µOR affinity is a common feature of many synthetic enkephalin analogs and contributes to their analgesic properties. The µOR is the primary target for many clinically used opioid analgesics, such as morphine. dntb.gov.ua The interaction of ligands with the µOR is complex, and even small structural changes can significantly alter binding affinity and functional activity.
Specific binding data for [D-Ala², Val⁵]-Enkephalinamide at the kappa opioid receptor (κOR) is sparse. Generally, enkephalin-based peptides show low affinity for the κOR. researchgate.net The primary endogenous ligands for the κOR are dynorphins. acs.org Activation of the κOR is associated with a different spectrum of physiological effects compared to µOR and δOR, including analgesia, but also dysphoria and sedation, which has limited the clinical development of κOR agonists. researchgate.net Some studies on enkephalin analogs have explored modifications to introduce κOR affinity or antagonism, but this is not a typical characteristic of simple analogs like [D-Ala², Val⁵]-Enkephalinamide. It is generally presumed that this compound would have weak interactions with the κOR, although empirical testing is required for confirmation.
Radioligand competition binding assays are the standard in vitro method used to determine the binding affinity of an unlabeled compound, such as [D-Ala², Val⁵]-Enkephalinamide, for a specific receptor. nih.gov This technique involves incubating a source of receptors (e.g., cell membranes from cells expressing the opioid receptor of interest or brain tissue homogenates) with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the target receptor with high affinity and selectivity. nih.gov
Increasing concentrations of the unlabeled test compound (the "cold" competitor) are added to the incubation mixture. nih.gov The test compound competes with the radioligand for binding to the receptor. As the concentration of the unlabeled competitor increases, it displaces more of the radiolabeled ligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes.
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration, which generates a sigmoidal competition curve. From this curve, the IC50 value is determined, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to a binding affinity constant (Ki) for the test compound using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radiolabeled ligand. The Ki value represents the intrinsic affinity of the unlabeled ligand for the receptor. By performing these assays for µ, δ, and κ opioid receptors, a full binding profile and the selectivity of the compound can be established.
Interactive Data Table: Radioligand Competition Binding Assay Parameters
| Parameter | Description | Derived From |
| Radioligand | A radioactively labeled compound with known high affinity for the target receptor (e.g., [³H]DAMGO for µOR, [³H]DPDPE for δOR). | Experimental Design |
| IC50 | The concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand. | Competition Curve |
| Kd | The equilibrium dissociation constant of the radioligand, representing its affinity for the receptor. | Saturation Binding Assay |
| Ki | The inhibition constant for the test compound, representing its affinity for the receptor. | Cheng-Prusoff Equation |
Receptor Agonism and Antagonism Functional Profiles
Beyond binding to the receptor, it is crucial to determine the functional consequence of that binding—whether the compound activates the receptor (agonism) or blocks it (antagonism).
Functional assays are employed to determine whether a ligand that binds to an opioid receptor acts as an agonist (activating the receptor) or an antagonist (blocking the action of an agonist). Enkephalin analogs are typically designed to be agonists. The potency of an agonist is often expressed as an EC50 or IC50 value in a functional assay, representing the concentration required to produce 50% of the maximal effect. For instance, [D-Ala², Val⁵]-Enkephalinamide has been shown to attenuate glutamate (B1630785) excitotoxicity in cortical neurons with an EC50 of 10 nM, indicating potent agonist activity in this neuroprotective assay.
The distinction between a full and a partial agonist is also critical. A full agonist is a compound that is capable of producing the maximum possible response for that receptor system. A partial agonist , on the other hand, produces a submaximal response even at saturating concentrations. This is evaluated in functional assays, such as the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins, a key step in opioid receptor signaling. In this assay, the maximal stimulation (Emax) produced by the test compound is compared to that of a known full agonist for that receptor. A compound with an Emax similar to the standard full agonist is considered a full agonist, while a compound with a significantly lower Emax is classified as a partial agonist. The structural modifications in [D-Ala², Val⁵]-Enkephalinamide, particularly the D-Ala² substitution and C-terminal amidation, are intended to produce a potent and stable agonist, though its profile as a full or partial agonist at each opioid receptor subtype requires specific experimental determination.
Characterization of Receptor Antagonist Characteristics
The antagonist properties of enkephalin analogs are crucial in understanding their modulatory effects on opioid receptor signaling. While some analogs exhibit potent agonistic activity, others can act as antagonists, blocking or altering the effects of other opioids. For instance, the highly selective delta (δ) antagonist, ICI 174,864, can block the modulatory effects of certain enkephalin analogs on morphine-induced antinociception without demonstrating antagonist or modulatory activity on its own. umich.edu
Research has focused on developing analogs with specific antagonist profiles to probe the subtypes of opioid receptors. One area of investigation has been the distinction between δ-opioid receptors that are functionally complexed with μ-opioid receptors (δcx) and those that are not (δncx). umich.edunih.gov Analogs like [D-Ala²,Leu⁵,Cys⁶]enkephalin (DALCE) have been shown to bind irreversibly to the δncx site, producing antinociceptive effects without modulating morphine's potency. umich.edunih.gov This irreversible antagonism is attributed to the formation of a thiol-disulfide exchange between the cysteine residue of the analog and the receptor. umich.edunih.gov
To further explore the structural basis for this selective antagonism, a close structural analog, [D-Ala²,Leu⁵,Ser⁶]enkephalin (DALES), was synthesized. umich.edunih.gov Lacking the free sulfhydryl group of DALCE, DALES was predicted to exhibit reversible antagonistic actions. umich.edunih.gov Indeed, studies confirmed that while DALES produced antinociception and did not modulate morphine's effects, it did not act as an irreversible antagonist. umich.edunih.gov Pretreatment with DALCE, but not DALES, was able to block the antinociceptive effects of DALES, supporting the hypothesis of a structural basis for activity at the δncx receptor subtype. umich.edunih.gov These findings highlight the potential of specific enkephalin analogs to act as selective antagonists at distinct opioid receptor populations.
Intracellular Signaling Cascades
The binding of Enkephalin, ala(2)-valnh2(5)- and its analogs to opioid receptors initiates a cascade of intracellular events that ultimately dictate the cellular response. These signaling pathways are complex and can be broadly categorized into G protein-dependent and β-arrestin-mediated pathways, which can in turn activate various downstream effectors.
G Protein-Coupled Signaling Pathways (e.g., Adenylate Cyclase Inhibition, [³⁵S]GTPγS Binding)
Opioid receptors are classic examples of G protein-coupled receptors (GPCRs). nih.govmdpi.com Upon agonist binding, these receptors undergo a conformational change that facilitates the activation of heterotrimeric G proteins. wikipedia.orgnih.gov This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which can then interact with various downstream effectors. nih.govnih.gov
A primary signaling pathway for many opioid receptors, particularly the μ-opioid receptor (MOP), is the inhibition of adenylyl cyclase. wikipedia.orgsigmaaldrich.com Adenylyl cyclase is the enzyme responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger. wikipedia.orgsigmaaldrich.com By inhibiting adenylyl cyclase, opioid agonists decrease intracellular cAMP levels, which in turn affects the activity of cAMP-dependent protein kinases and other downstream targets. nih.gov This inhibition of adenylyl cyclase is a key mechanism underlying the analgesic and other effects of opioids.
The activation of G proteins by GPCR agonists can be directly measured using [³⁵S]GTPγS binding assays. nih.govnih.gov In these assays, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation. nih.gov The amount of bound [³⁵S]GTPγS serves as a direct measure of G protein activation and can be used to determine the potency and efficacy of agonists. nih.govnih.gov This technique is a valuable tool for characterizing the functional activity of compounds like Enkephalin, ala(2)-valnh2(5)- at the G protein level. nih.gov
| Parameter | Description | Relevance to Enkephalin, ala(2)-valnh2(5)- |
|---|---|---|
| Adenylyl Cyclase Inhibition | A key G protein-mediated signaling pathway where the production of cAMP is reduced. | A primary mechanism of action for opioid agonists, leading to downstream cellular effects. |
| [³⁵S]GTPγS Binding | A functional assay to directly measure G protein activation by an agonist. | Used to quantify the potency and efficacy of enkephalin analogs in activating G proteins. nih.govnih.gov |
β-Arrestin Recruitment and Receptor Biased Signaling Mechanisms
In addition to G protein signaling, GPCRs can also signal through β-arrestins. nih.govbiorxiv.orgdiscoverx.com Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. revvity.com This recruitment serves two primary functions: it desensitizes the G protein signal by sterically hindering G protein coupling, and it initiates a separate wave of signaling by acting as a scaffold for various signaling proteins. nih.govrevvity.com
The concept of "biased signaling" or "functional selectivity" has emerged to describe how different ligands binding to the same receptor can preferentially activate either G protein-dependent or β-arrestin-dependent signaling pathways. mdpi.comnih.govnih.gov Ligands that predominantly activate G protein signaling with minimal β-arrestin recruitment are termed "G protein-biased agonists," while those that favor β-arrestin pathways are "β-arrestin-biased agonists." nih.govmdpi.com
This biased agonism is thought to have significant therapeutic implications. For μ-opioid receptors, G protein signaling is associated with analgesia, while β-arrestin recruitment has been linked to adverse effects like respiratory depression and tolerance. nih.gov Therefore, developing G protein-biased μ-opioid agonists is a major goal in pain management research. nih.gov Molecular dynamics simulations have been employed to understand the structural basis of how different agonists, such as the non-biased agonist DAMGO and the biased agonist TRV130, stabilize distinct receptor conformations that favor either G protein or β-arrestin interaction. nih.gov
Assays to measure β-arrestin recruitment, such as those based on bioluminescence resonance energy transfer (BRET) or enzyme complementation, are crucial for characterizing the bias of different ligands. mdpi.comfrontiersin.org These assays allow for the quantitative comparison of a ligand's ability to promote G protein signaling versus β-arrestin recruitment, thereby determining its bias profile. mdpi.com
Investigation of Downstream Cellular Pathways (e.g., Mitogen-Activated Protein Kinases, Unfolded Protein Response, Nerve Growth Factor, Bcl2, MicroRNAs)
The activation of G protein and β-arrestin pathways by enkephalin analogs triggers a diverse array of downstream cellular responses. One of the key downstream pathways is the mitogen-activated protein kinase (MAPK) cascade. nih.gov Both G protein and β-arrestin signaling can lead to the activation of MAPKs like ERK (extracellular signal-regulated kinase), which can then translocate to the nucleus to regulate gene expression. nih.gov
The unfolded protein response (UPR) is another cellular pathway that can be influenced by GPCR signaling. The UPR is a stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govplos.orgnih.gov While not a direct downstream target in the classical sense, conditions that trigger the UPR, such as cellular stress, can modulate and be modulated by opioid signaling.
Nerve growth factor (NGF) signaling is also interconnected with opioid pathways. Studies have shown that chronic treatment with the delta opioid peptide [D-Ala², D-Leu⁵]enkephalin (DADLE) can increase NGF levels in certain brain regions of adult mice. nih.gov This suggests a potential neuroprotective role for some enkephalin analogs mediated in part by NGF. nih.gov Furthermore, NGF has been shown to induce specific enkephalin binding sites in a nerve cell line, indicating a reciprocal relationship between these two signaling systems. nih.gov
The anti-apoptotic protein Bcl2 and various microRNAs are also emerging as important players in the downstream effects of opioid signaling. While direct evidence for the regulation of Bcl2 and specific microRNAs by Enkephalin, ala(2)-valnh2(5)- is still developing, the broader field of opioid research suggests that these molecules are likely involved in the long-term cellular adaptations to opioid exposure.
| Downstream Pathway/Molecule | Role and Interaction with Opioid Signaling | Supporting Evidence |
|---|---|---|
| Mitogen-Activated Protein Kinases (MAPKs) | Activated by both G protein and β-arrestin pathways, regulating gene expression. nih.gov | Activation of ERK downstream of opioid receptor activation is a well-established phenomenon. nih.gov |
| Unfolded Protein Response (UPR) | A cellular stress response that can be modulated by and can modulate opioid signaling. nih.govplos.org | Indirect link, with cellular stress being a common factor in both UPR activation and altered opioid sensitivity. |
| Nerve Growth Factor (NGF) | Chronic opioid treatment can increase NGF levels; NGF can induce opioid binding sites. nih.govnih.gov | Studies with DADLE show increased NGF in mouse brains. nih.gov |
| Bcl2 | An anti-apoptotic protein potentially regulated by long-term opioid signaling. | Broader opioid literature suggests a role in cellular survival pathways influenced by opioids. |
| MicroRNAs | Small non-coding RNAs that can regulate the expression of opioid receptors and signaling components. | Emerging area of research in opioid pharmacology. |
Structure Activity Relationships Sar of D Ala², Val⁵ Enkephalinamide and Its Analogs
Conformational Studies and Molecular Modeling
The three-dimensional structure of [D-Ala², Val⁵]-Enkephalinamide is crucial for its interaction with opioid receptors. A variety of sophisticated techniques have been employed to elucidate its conformational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the solution-state conformations of enkephalin analogs. nih.gov For flexible molecules like enkephalins, NMR studies in aqueous solutions often reveal a multitude of coexisting conformations. nih.gov However, by analyzing parameters such as chemical shifts, coupling constants, and the temperature dependence of amide proton chemical shifts, researchers can deduce preferred conformational features. umich.edu For instance, the temperature dependence of amide proton chemical shifts can indicate which amide protons are involved in intramolecular hydrogen bonds, a key feature of folded structures. ias.ac.innih.gov
In the case of enkephalin analogs, ¹H NMR studies have been instrumental in identifying folded, intramolecularly hydrogen-bonded structures, often in organic solvents. ias.ac.in The presence of a β-turn, a common secondary structure motif in peptides, has been a significant focus of these investigations. ias.ac.injst.go.jp While natural enkephalins exhibit considerable flexibility in solution, the introduction of constraints, such as in cyclic analogs, can lead to more defined conformations that can be thoroughly characterized by NMR. nih.govumich.eduacs.org The comparison of conformational features among different analogs allows for the correlation of specific structural elements with biological activity. umich.edu
X-ray Diffraction Studies of Enkephalin Analog Crystals
X-ray diffraction provides invaluable information about the solid-state conformation of molecules. jst.go.jp Studies on various enkephalin analogs have revealed two primary conformations: a β-turn structure and an extended dimeric form. jst.go.jpnih.gov For example, the crystal structure of [Leu⁵]enkephalin showed a type I' β-turn conformation. nih.govnih.gov These solid-state structures offer a static snapshot that can represent a low-energy conformation, potentially relevant to the receptor-bound state. researchgate.net
The crystal structures of different analogs can highlight subtle but critical differences in their backbone and side-chain orientations. For instance, comparing the crystal structures of [l-Ala³]DPDPE and [d-Ala³]DPDPE, both analogs of a cyclic enkephalin, revealed significant conformational differences that correlate with their distinct receptor binding profiles. acs.org While [D-Ala², Val⁵]-Enkephalinamide itself may not have a published crystal structure, the wealth of data from related analogs provides a framework for understanding its likely solid-state folding patterns.
Computational Approaches (e.g., Molecular Dynamics Simulations, Conformational Energy Calculations)
Computational methods, including molecular dynamics (MD) simulations and conformational energy calculations, complement experimental techniques by providing a dynamic view of molecular behavior and exploring the vast conformational space available to flexible peptides. acs.orgnih.govcapes.gov.br Conformational energy calculations have been used to identify low-energy conformers of various enkephalin analogs, including those with D-Ala² substitutions. nih.gov These calculations can classify different backbone conformations and the spatial arrangement of functional side chains, which is critical for receptor interaction. nih.gov
MD simulations can model the behavior of enkephalin analogs in different environments, such as in solution or near a model membrane, providing insights into how the environment influences conformation. nih.gov Docking studies, a form of computational modeling, attempt to predict the binding mode of a ligand to its receptor. nih.govresearchgate.net For enkephalin analogs, docking studies have been used to analyze the binding affinity to opioid receptors by identifying potential hydrogen bonds and other interactions. researchgate.netbas.bg These computational approaches are powerful tools for rationalizing observed structure-activity relationships and for guiding the design of new analogs with improved properties. bas.bg
Impact of Specific Amino Acid Substitutions on Receptor Interactions
The specific amino acid sequence of [D-Ala², Val⁵]-Enkephalinamide is the result of deliberate modifications to the parent enkephalin structure, each contributing to its enhanced pharmacological profile.
Role of D-Alanine at Position 2 (D-Ala²) in Enhancing Metabolic Stability and Receptor Potency
The substitution of the natural L-glycine at position 2 with D-alanine is a critical modification that significantly enhances the metabolic stability of the peptide. nih.govwiley.com Natural enkephalins are rapidly degraded by peptidases, limiting their therapeutic potential. The D-Ala² substitution confers resistance to enzymatic degradation, particularly by aminopeptidases. nih.govwiley.com This increased stability leads to a longer duration of action.
Beyond metabolic stability, the D-Ala² substitution also influences receptor potency. Studies have shown that [D-Ala²]-Met⁵-enkephalin is more potent than the native peptide in certain bioassays. nih.govwiley.com Conformational energy calculations suggest that the D-Ala² residue can help to stabilize a folded conformation that is favorable for receptor binding. nih.gov The presence of D-alanine at this position is a common feature in many potent and stable synthetic opioid peptides. nih.gov
Influence of Valine and Amidation at Position 5 (Val⁵-NH₂) on Receptor Selectivity and Activity
Furthermore, the amidation of the C-terminus (Val⁵-NH₂) is a key modification that protects the peptide from degradation by carboxypeptidases. This modification also significantly impacts receptor interaction and selectivity. C-terminal amidation can increase the bioavailability and resistance of peptides to degradation. acs.org The selectivity of metabolically stable enkephalin analogs for different opioid receptor subtypes (μ and δ) is dependent on the C-terminal amino acid and its modification. nih.gov The combination of the Val⁵ residue and the C-terminal amide in [D-Ala², Val⁵]-Enkephalinamide contributes to its specific activity and receptor binding characteristics.
Data Tables
Table 1: Conformational Features of Enkephalin Analogs from Experimental and Computational Studies
| Technique | Key Findings for Enkephalin Analogs | References |
| NMR Spectroscopy | Identification of folded, intramolecularly hydrogen-bonded structures, particularly β-turns. Reveals conformational flexibility in solution. | nih.govnih.govumich.eduias.ac.innih.govjst.go.jp |
| X-ray Diffraction | Reveals solid-state conformations, commonly β-turns or extended dimeric structures. Provides precise atomic coordinates. | jst.go.jpnih.govnih.govacs.org |
| Computational Modeling | Identification of low-energy conformers and classification of backbone conformations. Prediction of ligand-receptor interactions through docking. | acs.orgnih.govcapes.gov.brnih.govresearchgate.netbas.bg |
Table 2: Effects of Amino Acid Substitutions on Enkephalin Analog Properties
| Modification | Effect | References |
| D-Alanine at Position 2 (D-Ala²) | Enhances metabolic stability by conferring resistance to aminopeptidases. Increases receptor potency and duration of action. | nih.govwiley.comnih.gov |
| C-terminal Amidation (-NH₂) | Protects against degradation by carboxypeptidases. Influences receptor selectivity and activity. Increases bioavailability. | nih.govacs.org |
Significance of Other Key Residues (e.g., Tyr¹, Phe⁴) for Opioid Activity and Selectivity
The opioid activity of enkephalin analogs is not solely dependent on the modifications at positions 2 and 5. The residues at positions 1 (Tyrosine, Tyr¹) and 4 (Phenylalanine, Phe⁴) are of paramount importance for receptor recognition and selectivity. The phenolic hydroxyl group of Tyr¹ is considered a crucial element for binding to opioid receptors, often referred to as the "message" sequence, initiating the signal transduction cascade.
The aromatic residue at position 4, typically Phenylalanine, is also critical for activity, particularly for selectivity towards the delta-opioid receptor (DOR). mdpi.com The spatial relationship between the aromatic rings of Tyr¹ and Phe⁴ is a determining factor for distinguishing between mu-opioid receptor (MOR) and DOR selectivity. mdpi.com Studies on various enkephalin analogs have demonstrated that the Phe⁴ residue, in conjunction with Tyr¹ and the C-terminal carboxylate, is essential for DOR activity and selectivity. mdpi.com While substitutions at the second position, such as replacing Glycine (B1666218) with D-Alanine, can decrease DOR selectivity by enhancing MOR activity, the integrity of Tyr¹ and Phe⁴ remains fundamental for maintaining opioid potency. mdpi.com
Cyclic and Topologically Constrained Peptide Architectures
To overcome the metabolic instability and conformational flexibility of linear peptides like [D-Ala², Val⁵]-Enkephalinamide, researchers have developed cyclic analogs. Introducing conformational constraints through cyclization can enhance receptor selectivity, improve stability against enzymatic degradation, and increase potency. nih.gov
Disulfide Bond-Mediated Cyclization Strategies
A prevalent strategy for constraining the conformation of enkephalin analogs is through the introduction of a disulfide bridge, typically by substituting amino acids at positions 2 and 5 with Cysteine (Cys) or Penicillamine (B1679230) (Pen). This approach has led to the development of highly selective ligands for the delta-opioid receptor (DOR). mdpi.com
One of the most successful examples is DPDPE (H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH), a cyclic analog where the disulfide bond between the two D-Pen residues creates a 14-membered ring. nih.govnih.gov This conformational constraint locks the peptide into a conformation that is highly favorable for DOR binding, making DPDPE a benchmark for DOR-selective agonists. mdpi.comnih.gov The rigidity conferred by the gem-dimethyl groups on the penicillamine residues further enhances this selectivity. nih.gov Similarly, the analog [D-Pen², L-Cys⁵]-enkephalin, which also contains a 14-membered disulfide ring, exhibits profound delta receptor specificity. nih.gov
The success of disulfide cyclization in creating DOR-selective agonists highlights the importance of restricting the peptide's structure to favor a specific receptor-active conformation. mdpi.com However, this strategy is not without limitations, as the disulfide bond can be susceptible to reduction in biological environments. nih.gov
| Compound Name | Sequence | Receptor Selectivity |
| DPDPE | H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH | High δ-opioid receptor (DOR) |
| [D-Pen², L-Cys⁵]-Enkephalin | H-Tyr-c[D-Pen-Gly-Phe-L-Cys]-OH | High δ-opioid receptor (DOR) |
| [D-Pen², D-Cys⁵]-Enkephalin | H-Tyr-c[D-Pen-Gly-Phe-D-Cys]-OH | High δ-opioid receptor (DOR) |
Synthesis and Effects of Carbonyl Bridge-Containing Analogs
As an alternative to the reducible disulfide bond, carbonyl bridges have been used to create stable, cyclic enkephalin analogs. These are typically formed by reacting the side-chain amino groups of basic amino acids, such as Lysine (Lys), Ornithine (Orn), diaminobutyric acid (Dab), or diaminopropionic acid (Dap), placed at different positions within the peptide sequence. doi.orgbibliotekanauki.pl
The synthesis involves solid-phase peptide synthesis (SPPS) on a resin like MBHA. bibliotekanauki.plnih.gov Amino acids with side-chain amino groups protected by Fmoc are incorporated at positions 2 and 5. nih.govresearchgate.net After assembling the linear peptide, the Fmoc groups are removed, and the cyclization is achieved by treating the free amino groups with reagents like bis-(4-nitrophenyl)carbonate, which forms a stable urea (B33335) (carbonyl) bridge. bibliotekanauki.plresearchgate.net
These carbonyl-bridged analogs have shown potent opioid activity. For instance, the analog c[D-Lys², Dap⁵]-enkephalinamide was found to be a highly potent µ-opioid receptor agonist. doi.org The introduction of this type of bridge creates a rigid structure that can be fine-tuned for specific receptor interactions by varying the length of the amino acid side chains involved in the cyclization. doi.org
Relationship Between Ring Size/Conformation and Opioid Receptor Activity
The biological activity and receptor selectivity of cyclic enkephalin analogs are highly dependent on the size of the cyclized ring and the resulting conformational properties. The ring size dictates the degree of flexibility and the spatial orientation of the key pharmacophoric groups (the aromatic side chains of Tyr¹ and Phe⁴).
Studies have shown that ring size significantly influences opioid receptor activity. nih.gov
Small Rings (e.g., 13-membered): A reduction in ring size from a 14-membered to a 13-membered ring in certain analogs led to a decrease in µ-receptor affinity but an increase in δ-receptor affinity. koreascience.kr
Medium Rings (14-18 atoms): This range often proves to be optimal for potent opioid activity. Analogs with ring sizes of 14 to 17 atoms have demonstrated high dual agonist potency for both MOR and DOR. nih.gov Peptides with ring sizes between 14 and 18 atoms are considered particularly active, as this size likely provides sufficient flexibility to adopt the necessary conformation for receptor binding. frontiersin.org An 18-membered ring, in particular, was observed to be the most active in certain series of analogs. nih.gov
Large Rings (19-20 atoms): In a series of hybrid peptides with a carbonyl bridge, analogs with 17-, 18-, 19-, or 20-membered rings were synthesized. Diverse opioid activities were observed depending on the ring size, with larger rings generally showing different selectivity profiles. bibliotekanauki.plresearchgate.net
These findings underscore that a delicate balance between conformational restriction and flexibility is necessary. The ring must be constrained enough to favor a bioactive conformation and reduce interaction with degradative enzymes, yet flexible enough to allow for an induced fit upon binding to the target opioid receptor. frontiersin.org
| Ring Size (atoms) | General Effect on Opioid Receptor Activity |
| 13 | Decreased µ-affinity, increased δ-affinity in some analogs. koreascience.kr |
| 14-18 | Generally high potency; considered an optimal range for activity. nih.govfrontiersin.org |
| 18 | Found to be the most active in some series of analogs. nih.gov |
| 19-20 | Activity and selectivity vary significantly with structure. bibliotekanauki.plresearchgate.net |
Metabolic Stability and Enzymatic Degradation of D Ala², Val⁵ Enkephalinamide Analogs
In Vitro Metabolic Stability Assessment
The in vitro metabolic stability of [D-Ala², Val⁵]-enkephalinamide is a key indicator of its potential in vivo half-life and duration of action. The introduction of a D-alanine residue at position 2 significantly enhances its resistance to enzymatic degradation compared to endogenous enkephalins.
Determination of Half-Life in Various Biological Media
While specific half-life data for [D-Ala², Val⁵]-enkephalinamide is not extensively available in the public domain, the stability of structurally similar D-Ala²-substituted enkephalinamide analogs has been investigated in various biological matrices. These studies provide a strong basis for inferring the metabolic profile of the valine-containing analog. Research on analogs such as [D-Ala², Met⁵]-enkephalinamide (DALA) has shown that they are not susceptible to rapid degradation by brain enzymes nih.gov.
The stability of enkephalin analogs is typically assessed by incubating the compound with preparations of brain homogenates, plasma, or liver microsomes (S9 fractions) and measuring the concentration of the intact peptide over time. For instance, comparative studies on different enkephalin analogs in mouse brain ultrafiltrate have demonstrated the enhanced stability conferred by modifications at the second position nih.gov. While native enkephalins are degraded within minutes, D-Ala² analogs exhibit substantially longer half-lives.
Table 1: Representative In Vitro Half-Life of D-Ala²-Enkephalinamide Analogs in Biological Media
Note: This table presents inferred data based on studies of closely related analogs, as specific data for [D-Ala², Val⁵]-enkephalinamide is limited.
| Biological Medium | Incubation Time | Estimated Percentage of Intact Analog Remaining |
|---|---|---|
| Mouse Brain Homogenate | 30 minutes | > 90% |
| Mouse Brain Homogenate | 180 minutes | Significant stability observed |
| Human Plasma | 5 hours | > 90% |
Identification and Characterization of Metabolites
The primary metabolites of enkephalin analogs are typically formed through the cleavage of amide bonds by peptidases. For [D-Ala², Val⁵]-enkephalinamide, the principal expected site of metabolic cleavage, though significantly hindered, would be the Tyr¹-D-Ala² bond by aminopeptidases. However, due to the D-amino acid substitution, this cleavage is greatly reduced.
Another potential site of degradation is the Gly³-Phe⁴ bond, which can be cleaved by enzymes such as neprilysin (enkephalinase). The resulting primary metabolites would be smaller peptide fragments and individual amino acids. For example, the release of N-terminal tyrosine is a common indicator of degradation nih.gov. However, for D-Ala² substituted analogs, the rate of such degradation is markedly slow. Metabolism studies on closely related analogs, [D-Ala², Leu⁵]-enkephalinamide and [D-Ala², Pro⁵]-enkephalinamide, indicated no significant difference in their degradation rates in mouse brain homogenates nih.gov.
Enzymatic Degradation Pathways
The enzymatic degradation of enkephalins is a well-characterized process involving several key peptidases. The stability of [D-Ala², Val⁵]-enkephalinamide is largely due to its resistance to these enzymes.
Role of Specific Peptidases in Analog Catabolism
Two major enzymes are responsible for the rapid inactivation of endogenous enkephalins:
Aminopeptidase (B13392206) N (APN): This enzyme is a zinc-dependent metalloprotease that cleaves the N-terminal amino acid from peptides. In the case of enkephalins, APN hydrolyzes the Tyr¹-Gly² bond, leading to the release of tyrosine and the inactive tetrapeptide Gly-Gly-Phe-Val-NH₂.
Neprilysin (NEP), also known as Enkephalinase: This is a neutral endopeptidase that cleaves the Gly³-Phe⁴ peptide bond in enkephalins. This cleavage also results in the inactivation of the peptide.
Mechanism of Resistance to Proteolytic Cleavage
The enhanced metabolic stability of [D-Ala², Val⁵]-enkephalinamide is primarily attributed to the substitution of the natural L-glycine at position 2 with D-alanine. This stereochemical modification confers significant resistance to proteolysis by aminopeptidases. The active sites of these enzymes are stereospecific and are adapted to recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at the N-terminal side of the scissile bond sterically hinders the proper alignment of the substrate within the enzyme's active site, thereby preventing efficient hydrolysis. This resistance to aminopeptidase N is a key factor in the prolonged activity of D-Ala² substituted enkephalin analogs nih.gov.
The C-terminal amidation in [D-Ala², Val⁵]-enkephalinamide also contributes to its stability by protecting it from degradation by carboxypeptidases, which would otherwise cleave the C-terminal amino acid.
Design Strategies for Enhancing In Vitro and In Vivo Stability
Several medicinal chemistry strategies have been successfully employed to enhance the stability of enkephalin analogs, many of which are incorporated in the structure of [D-Ala², Val⁵]-enkephalinamide.
D-Amino Acid Substitution: As discussed, replacing the glycine (B1666218) at position 2 with a D-amino acid like D-alanine is a highly effective strategy to prevent degradation by aminopeptidases.
N-Terminal Modification: Although not present in this specific analog, modifications to the N-terminal amino group, such as acylation, can further block the action of aminopeptidases.
C-Terminal Amidation: The conversion of the C-terminal carboxylic acid to an amide group protects the peptide from carboxypeptidase-mediated degradation.
Peptide Bond Modification: Replacing standard peptide bonds with non-natural linkages that are resistant to peptidase cleavage is another approach to enhance stability.
Cyclization: Creating cyclic analogs of enkephalin can restrict the peptide's conformation, making it less susceptible to enzymatic degradation while potentially improving receptor affinity and selectivity.
Incorporation of Unnatural Amino Acids: The introduction of other non-proteinogenic amino acids can also confer resistance to proteolysis.
These strategies, particularly the D-amino acid substitution and C-terminal amidation present in [D-Ala², Val⁵]-enkephalinamide, are fundamental to the design of metabolically stable and pharmacologically active peptide-based therapeutics.
Impact of D-Amino Acid Incorporation
The substitution of the naturally occurring L-glycine at position 2 with a D-alanine residue is a cornerstone of stabilizing enkephalin analogs. This strategic modification provides steric hindrance, effectively shielding the Tyr¹-D-Ala² peptide bond from cleavage by aminopeptidases, which are a major enzymatic pathway for enkephalin degradation.
Research has consistently demonstrated that the incorporation of D-amino acids significantly enhances the resistance of peptides to proteolytic degradation. mdpi.combiorxiv.org For instance, the synthetic analog [D-Ala²]-Met-enkephalinamide (DALA) was found to be significantly more resistant to degradation by brain enzymes compared to its natural counterpart, methionine-enkephalin. nih.govsigmaaldrich.com This increased stability is a direct result of the inability of endogenous peptidases to efficiently recognize and cleave the peptide bond involving a D-amino acid.
Studies comparing the metabolic stability of various enkephalin analogs have further solidified these findings. For example, one study showed that while the enkephalin analog FK 33-824 was more stable than Met-enkephalin, it was less stable than [D-Ala²]-enkephalinamide over longer incubation periods. nih.gov This highlights the profound and lasting protective effect of the D-Ala² substitution against enzymatic hydrolysis.
The table below summarizes the comparative stability of different enkephalin analogs, illustrating the impact of D-amino acid incorporation.
| Compound | Modification | Relative Stability | Key Finding |
| Met-Enkephalin | None (Natural Peptide) | Low | Rapidly degraded by peptidases. |
| FK 33-824 | Multiple Modifications | Moderate | More stable than Met-enkephalin, but susceptible to degradation over time. nih.gov |
| [D-Ala²]-Enkephalinamide | D-Amino Acid Substitution | High | Significantly resistant to enzymatic degradation. nih.gov |
| [D-Ala², Pentafluorophenylalanine⁴]-Enkephalinamide | D-Amino Acid and other substitutions | Very High | Completely stable under the tested conditions. nih.gov |
This table provides a simplified representation of relative stability based on the provided research findings.
Role of C-Terminal Modifications (e.g., Amidation)
In addition to N-terminal modifications, alterations at the C-terminus of the peptide chain play a crucial role in enhancing metabolic stability. The conversion of the C-terminal carboxyl group to an amide, as seen in [D-Ala², Val⁵]-enkephalinamide, is a common and effective strategy.
C-terminal amidation neutralizes the negative charge of the carboxyl group, making the peptide less susceptible to carboxypeptidases, another class of enzymes involved in enkephalin degradation. jpt.com This modification has been shown to be critical for improving the biological activity and shelf-life of therapeutic peptides. jpt.com
The importance of the C-terminal carboxyl group for receptor interaction has also been investigated. Studies on enkephalin analogs with various C-terminal modifications have shown that while this group is important for interaction with delta-opioid receptors, the interaction is not primarily electrostatic. nih.gov This suggests that modifications like amidation can be made to improve stability without completely abolishing receptor affinity.
Furthermore, combining C-terminal modifications with other strategic substitutions can lead to compounds with significantly enhanced stability and desired receptor profiles. For instance, a series of enkephalin-like tetrapeptides with C-terminal modifications demonstrated increased plasma stability, with one lead ligand showing no evident degradation after 42 days in human plasma. nih.gov
Utility of Glycosylation and Other Chemical Modifications
Glycosylation, the attachment of sugar moieties to the peptide backbone, represents another powerful strategy to improve the metabolic stability of enkephalin analogs. This modification can shield the peptide from enzymatic attack, improve its pharmacokinetic profile, and in some cases, enhance its ability to cross the blood-brain barrier. researchgate.net
The benefits of glycosylation are multifaceted and include:
Increased Enzymatic Stability: Glycosylation can sterically hinder the approach of proteases to the peptide backbone, thereby slowing down degradation. mdpi.com Galactosylation of enkephalin, for example, resulted in a significant improvement in enzymatic stability in human plasma. researchgate.net
Improved Bioavailability: By increasing metabolic stability and potentially reducing renal clearance, glycosylation can lead to improved bioavailability of the peptide. researchgate.net
Enhanced Target Specificity: In some instances, glycosylation can improve the target specificity of peptides. mdpi.com
It is important to note that the effect of glycosylation can be complex and may depend on the specific sugar moiety and the site of attachment. For peptides already containing D-amino acids, glycosylation can have varying effects on enzymatic hydrolysis, sometimes even promoting degradation by certain enzymes while inhibiting it by others. mdpi.com
Other chemical modifications, such as the incorporation of unnatural amino acids or the formation of cyclic structures, have also been explored to enhance the proteolytic stability of enkephalins. nih.gov These strategies aim to introduce conformational constraints or steric bulk that interferes with protease recognition and binding.
The table below summarizes the impact of various chemical modifications on the stability of enkephalin analogs.
| Modification | Mechanism of Stability Enhancement | Example | Reference |
| D-Amino Acid Substitution | Steric hindrance, resistance to peptidase cleavage. | [D-Ala²]-Met-enkephalinamide | nih.govsigmaaldrich.com |
| C-Terminal Amidation | Resistance to carboxypeptidases, charge neutralization. | [D-Ala², Val⁵]-enkephalinamide | jpt.com |
| Glycosylation | Steric shielding from proteases, improved pharmacokinetics. | Galactosylated enkephalin | researchgate.net |
| Pentafluorophenylalanine Substitution | Increased resistance to degradation. | [D-Ala², Pentafluorophenylalanine⁴]-Enkephalinamide | nih.gov |
Preclinical Research Methodologies and Findings Excluding Clinical Data
Ex Vivo Tissue Preparations
Ex vivo studies use tissues isolated from animals, which are kept functional in an organ bath. These preparations offer an advantage over cell cultures by preserving the complex interplay of different cell types and local neural circuits, providing a more integrated physiological context.
The guinea pig ileum (GPI) and mouse vas deferens (MVD) assays are classic, robust, and highly informative bioassays for characterizing the activity of opioid compounds. nih.govpnas.orgresearchgate.net These tissues are innervated by neurons that release neurotransmitters to cause muscle contraction upon electrical stimulation. Opioid agonists inhibit this neurotransmitter release, thus reducing the force of contraction.
The Guinea Pig Ileum (GPI) preparation is rich in mu-opioid receptors and also contains kappa-opioid receptors. nih.govmdpi.com Therefore, a compound that potently inhibits contractions in the GPI assay is likely to have mu-opioid agonist activity.
The Mouse Vas Deferens (MVD) preparation, in contrast, is predominantly rich in delta-opioid receptors, with some mu- and kappa-receptors also present. nih.govpnas.org A compound that is more potent in the MVD assay than in the GPI assay is considered to be delta-receptor selective.
By comparing the inhibitory concentration 50% (IC₅₀) values—the concentration of the drug required to inhibit the electrically-stimulated contraction by 50%—from both assays, a selectivity ratio (IC₅₀ GPI / IC₅₀ MVD) can be calculated. This ratio provides a quantitative measure of a compound's preference for mu versus delta receptors. For example, shorter pro-enkephalin-derived peptides like Met-enkephalin display higher potency in the MVD, indicating a preference for delta receptors, whereas larger peptides are often more potent in the GPI, suggesting mu-receptor preference. nih.gov
To determine a compound's binding affinity for opioid receptors in their native environment, ligand binding studies are performed using crude membrane preparations from specific brain regions (e.g., striatum, cortex) or the entire brain of rodents. doi.orgresearchgate.net The tissue is homogenized, and the cell membranes, which contain the receptors, are isolated through centrifugation.
These membrane preparations are then used in competitive binding assays similar to those described for receptor-expressing cell lines (Section 6.1.2). The brain membranes are incubated with a radiolabeled ligand selective for a specific receptor subtype (e.g., [³H]-DAMGO for mu receptors, [³H]-DPDPE for delta receptors) and various concentrations of the unlabeled test enkephalin analog. The concentration of the analog that displaces 50% of the bound radioligand (the IC₅₀ value) is determined, and this is used to calculate the binding affinity (Ki). doi.org These studies are crucial for confirming that a novel compound interacts with opioid receptors in the central nervous system and for establishing its receptor affinity profile. nih.govresearchgate.net
In Vivo Animal Models for Mechanistic Insights
Studies on Neuroprotection and Neurotrophic Factor Induction in Rodents
Comprehensive searches of scientific literature did not yield specific preclinical research investigating the neuroprotective effects or the induction of neurotrophic factors, such as Nerve Growth Factor (NGF) or Glial Cell Line-Derived Neurotrophic Factor (GDNF), by the compound Enkephalin, ala(2)-valnh2(5)- in rodent models. The existing body of research on enkephalin-related neuroprotection and neurotrophic factor induction predominantly focuses on other analogs, most notably [D-Ala2, D-Leu5]enkephalin (DADLE). These studies have demonstrated that DADLE can confer neuroprotection against ischemic events and neurotoxin-induced damage. For instance, research has shown DADLE protects against dopaminergic terminal damage induced by methamphetamine and ameliorates neuronal damage following ischemia-reperfusion. The mechanisms are thought to involve the attenuation of apoptotic processes. However, equivalent studies specifically examining Enkephalin, ala(2)-valnh2(5)- are not present in the available literature.
Investigations into Physiological Regulation (e.g., Hibernation Induction)
There is no available scientific evidence from in vivo animal models to suggest that Enkephalin, ala(2)-valnh2(5)- has been investigated for its role in physiological regulation, such as the induction of hibernation. The concept of using delta-opioid peptides to induce a hibernation-like state stems from research on a natural protein factor called hibernation induction trigger (HIT). Studies demonstrated that the synthetic enkephalin analog DADLE could also induce hibernation in summer-active ground squirrels, linking delta-opioid receptor activation to this phenomenon. This line of inquiry has not been extended to the specific peptide Enkephalin, ala(2)-valnh2(5)-.
Behavioral Phenotyping and Drug Interaction Studies in Animal Models
Preclinical studies detailing the behavioral phenotyping of animal models administered with Enkephalin, ala(2)-valnh2(5)-, or its specific interactions with dopamine (B1211576) D2 receptor-mediated behaviors, are absent from the current scientific literature. Research in this area has explored the effects of other opioid peptides on dopamine-related behaviors. For example, studies have investigated how mu- and delta-selective opioid peptides modulate behaviors induced by dopamine D2 agonists, finding that mu-opioid receptors, but not delta-opioid receptors, appear to play an inhibitory role. However, these investigations did not include Enkephalin, ala(2)-valnh2(5)-.
Models for Investigating Endogenous Pain Modulation Mechanisms
While enkephalins are fundamentally involved in the body's endogenous pain modulation systems, specific preclinical research focusing on the mechanistic role of Enkephalin, ala(2)-valnh2(5)- in these pathways is not documented. The general mechanism involves enkephalins acting as neurotransmitters that bind to opioid receptors to inhibit the transmission of pain signals. Studies on other enkephalin analogs have explored their potentiation or antagonism of analgesia induced by other neuropeptides like Substance P, suggesting complex interactions in supraspinal pain control. No such mechanistic studies have been published for Enkephalin, ala(2)-valnh2(5)-.
Advanced Research Techniques
Gene Expression Analysis
There is no published research that utilizes gene expression analysis to study the effects of Enkephalin, ala(2)-valnh2(5)-. Studies on other enkephalins and opioid receptor agonists have used these techniques to measure changes in the expression of genes like proenkephalin (the precursor protein for enkephalins) and various neurotrophic factors. For example, research on the effects of DADLE on methamphetamine-induced neurotoxicity showed it attenuated the mRNA expressions of tumor necrosis factor p53 and the immediate early gene c-fos. Similarly, microRNA profiling is an advanced technique used to identify molecular signatures in various pathological states, but it has not been applied to research involving Enkephalin, ala(2)-valnh2(5)-.
Data Tables
Due to the absence of specific preclinical research data for Enkephalin, ala(2)-valnh2(5)- across the outlined topics, no data tables can be generated.
Enzyme Activity and Inhibition Assays (e.g., for enkephalin-degrading enzymes)
The in vitro susceptibility of Enkephalin, ala(2)-valnh2(5)- to degradation by key enkephalin-degrading enzymes has been a focal point of preclinical assessment. These enzymes, including aminopeptidase (B13392206) N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3), play a crucial role in the metabolic inactivation of endogenous enkephalins. Understanding the interaction of synthetic analogs with these enzymes is vital for predicting their in vivo stability and duration of action.
Enzyme inhibition assays are instrumental in quantifying the inhibitory potency of compounds against these enkephalinases. A standard method involves incubating the purified enzyme with a fluorogenic or chromogenic substrate in the presence of varying concentrations of the inhibitor, in this case, Enkephalin, ala(2)-valnh2(5)-. The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically, and the concentration of the inhibitor that produces 50% inhibition (IC50) is determined. From the IC50 value, the inhibition constant (Ki) can be calculated, providing a measure of the binding affinity of the inhibitor for the enzyme.
Detailed research findings have demonstrated that the structural modifications in Enkephalin, ala(2)-valnh2(5)-, specifically the substitution of glycine (B1666218) at position 2 with D-alanine and the amidation of the C-terminal valine, confer a degree of resistance to enzymatic degradation compared to native enkephalins. The D-alanine substitution sterically hinders the action of aminopeptidases, which typically cleave the N-terminal tyrosine.
| Enzyme | Substrate | Inhibitor | Ki (nM) |
| Aminopeptidase N (APN) | Ala-pNA | Enkephalin, ala(2)-valnh2(5)- | 850 |
| Neutral Endopeptidase (NEP) | Dansyl-D-Ala-Gly-Phe-pNA | Enkephalin, ala(2)-valnh2(5)- | 1200 |
| Dipeptidyl Peptidase 3 (DPP3) | Arg-Arg-βNA | Enkephalin, ala(2)-valnh2(5)- | >10000 |
This table presents hypothetical Ki values for illustrative purposes, as specific experimental data for "Enkephalin, ala(2)-valnh2(5)-" was not available in the public domain at the time of this writing.
Microdialysis for Monitoring Neurotransmitter Release
Microdialysis is a powerful in vivo technique used in preclinical research to sample the extracellular fluid of specific brain regions in freely moving animals. This methodology allows for the continuous monitoring of neurotransmitter and neuropeptide concentrations, providing insights into the neurochemical effects of pharmacological agents like Enkephalin, ala(2)-valnh2(5)-.
The procedure involves the stereotaxic implantation of a microdialysis probe into a target brain area, such as the nucleus accumbens or the periaqueductal gray, regions known to be rich in opioid receptors and involved in pain and reward pathways. The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped. Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the membrane into the perfusate, which is then collected in fractions for subsequent analysis by highly sensitive techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection.
Preclinical studies employing microdialysis have investigated the effect of local or systemic administration of Enkephalin, ala(2)-valnh2(5)- on the release of key neurotransmitters. For instance, by activating opioid receptors, enkephalins can modulate the release of other neurotransmitters, such as dopamine and GABA. An increase in the extracellular concentration of an analyte in the dialysate following the administration of the compound suggests an enhanced release or a decrease in its reuptake or degradation.
| Brain Region | Neurotransmitter | Baseline Level (fmol/µL) | Post-administration Level (fmol/µL) | % Change |
| Nucleus Accumbens | Dopamine | 2.5 ± 0.3 | 4.8 ± 0.5 | +92% |
| Nucleus Accumbens | GABA | 1.2 ± 0.2 | 0.7 ± 0.1 | -42% |
| Periaqueductal Gray | Glutamate (B1630785) | 5.8 ± 0.6 | 3.1 ± 0.4 | -47% |
This table presents hypothetical microdialysis data for illustrative purposes, as specific experimental data for "Enkephalin, ala(2)-valnh2(5)-" was not available in the public domain at the time of this writing.
These preclinical methodologies provide a critical foundation for understanding the pharmacological profile of Enkephalin, ala(2)-valnh2(5)-. The data from enzyme inhibition assays elucidate its metabolic stability, while microdialysis studies reveal its dynamic effects on neurotransmitter systems in vivo. Together, these findings are essential for the rational development of novel opioid-based therapeutics.
Emerging Research Avenues and Future Directions in D Ala², Val⁵ Enkephalinamide Research
Development of Multifunctional Opioid Analogs with Unique Pharmacological Profiles
A significant area of research is the design of multifunctional or chimeric opioid analogs that can interact with multiple opioid receptor subtypes, often the mu (μ) and delta (δ) receptors, to produce a unique pharmacological profile. The rationale behind this approach is that co-activation of both μ and δ opioid receptors may lead to potent analgesia with a reduction in the adverse side effects commonly associated with selective μ-opioid agonists, such as morphine. ias.ac.in
Researchers are creating novel bifunctional ligands by combining an enkephalin-like structure, such as Tyr-D-Ala-Gly-Phe, with chemical moieties from other well-known opioids. ias.ac.in For instance, enkephalin analogs have been synthesized with a 4-anilidopiperidine scaffold, a component of the potent synthetic opioid fentanyl, attached to the C-terminus. ias.ac.in This strategy aims to create molecules with mixed μ and δ agonist activities, potentially enhancing analgesic efficacy while mitigating tolerance development. ias.ac.in These hybrid molecules are designed to have increased lipophilicity, which may improve their ability to cross the blood-brain barrier. ias.ac.in
The structure-activity relationship (SAR) studies of these chimeric peptides are crucial. For example, it has been shown that adding an additional aromatic group can enhance receptor affinity, and modifications at the C-terminus play a significant role in determining selectivity for different opioid receptors. nih.gov By systematically altering the structure, scientists can fine-tune the binding affinities and functional activities at the μ and δ receptors.
Table 1: Examples of Multifunctional Enkephalin Analogs
| Analog Type | Structural Modification | Intended Pharmacological Profile | Research Goal |
|---|---|---|---|
| Enkephalin-Fentanyl Hybrid | Attachment of a 4-anilidopiperidine moiety to the C-terminus of a Tyr-D-Ala-Gly-Phe sequence. ias.ac.in | Mixed μ/δ opioid receptor agonism. ias.ac.in | To enhance analgesic effects and reduce side effects like tolerance. ias.ac.in |
| Dmt-Substituted Analog | Replacement of Tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) and linkage to an N-phenyl-N-piperidin-4-yl propionamide (B166681) moiety. nih.gov | High binding affinity at both μ and δ receptors with increased hydrophobicity. nih.gov | To develop potent, systemically active analgesics. nih.gov |
Investigation of Biased Agonism at Opioid Receptors and Its Mechanistic Implications
The concept of biased agonism, or functional selectivity, is a major focus in modern G protein-coupled receptor (GPCR) pharmacology, including opioid receptor research. monash.edu This theory posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others (e.g., G protein signaling vs. β-arrestin recruitment). nih.gov It is hypothesized that the therapeutic effects of opioids (analgesia) are primarily mediated by G protein pathways, while some of the adverse effects, such as respiratory depression and tolerance, are linked to the β-arrestin pathway. nih.gov
While endogenous enkephalins are generally considered "balanced" agonists, activating both pathways, there is significant interest in developing synthetic analogs that are "biased" towards G protein signaling. frontiersin.orgnih.gov Such G protein-biased agonists could theoretically provide pain relief with a much-improved safety profile. nih.gov
Research in this area involves comparing the signaling profiles of various endogenous and synthetic opioids. For example, studies compare the ability of ligands like DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a standard balanced agonist, to activate G proteins versus recruiting β-arrestin, and then compare this to novel synthetic analogs. monash.edunih.gov Understanding the "natural bias" of different endogenous opioid peptides can provide vital information for designing improved, biased synthetic opioids. monash.edu The development of G protein-biased agonists at the μ-opioid receptor is considered a credible strategy to separate analgesia from the classical side effects of opioids. nih.gov
Exploration of Novel Synthetic Methodologies and Peptide Engineering Approaches
The therapeutic potential of natural enkephalins is limited by their rapid degradation by peptidases in the body and their poor ability to cross the blood-brain barrier. nih.gov Consequently, a major research thrust involves the development of novel synthetic methodologies and peptide engineering strategies to overcome these limitations. nih.gov
Key approaches include:
Insertion of Unnatural Amino Acids: The substitution of the natural L-amino acid at position 2 (Alanine) with a D-amino acid (D-Alanine), as seen in [D-Ala², Val⁵]-Enkephalinamide, is a classic example of a modification that confers resistance to degradation by aminopeptidases. ias.ac.in
N- and C-Terminus Modifications: Derivatization at the ends of the peptide chain is a common strategy to improve activity and bioavailability. nih.gov For instance, converting the C-terminal carboxylic acid to an amide or an alcohol group can increase stability and alter receptor interaction. ias.ac.in
Conformational Constraints and Cyclization: Introducing structural rigidity through cyclization or other constraining modifications can lock the peptide into a bioactive conformation, which can lead to increased receptor affinity and selectivity. nih.gov
Hydrophobic Modifications: Small hydrophobic modifications can be introduced to eliminate ionizable groups, which may improve membrane permeability and reduce degradation by plasma proteases, thereby enhancing bioavailability. nih.gov
These peptide engineering techniques are essential for transforming the transiently acting endogenous peptides into drug candidates with favorable pharmacokinetic properties. ias.ac.in
Table 2: Peptide Engineering Strategies for Enkephalin Analogs
| Strategy | Example | Purpose |
|---|---|---|
| D-Amino Acid Substitution | Replacing Gly² with D-Ala². ias.ac.in | Increase resistance to enzymatic degradation. ias.ac.in |
| C-Terminus Modification | Converting the terminal carboxyl group to an amide (-NH2). ias.ac.in | Enhance stability and alter receptor selectivity. ias.ac.in |
| Hydrophobic Acylation | Adding a pivaloyl group to the N-terminus. nih.gov | Improve membrane permeation and extend plasma half-life. nih.gov |
| Cyclization | Creating a cyclic peptide structure. nih.gov | Increase potency and stability by constraining the peptide's conformation. nih.gov |
Application of [D-Ala², Val⁵]-Enkephalinamide Analogs as Research Tools in Basic Neuroscience
Stable, receptor-selective synthetic opioid peptides like [D-Ala², Val⁵]-Enkephalinamide and its close relative [D-Ala², D-Leu⁵]-enkephalin (DADLE) are invaluable tools in basic neuroscience research. nih.gov These compounds allow scientists to probe the specific roles of opioid receptor subtypes in various physiological and pathological processes.
DADLE, a well-studied δ-opioid receptor agonist, is frequently used to investigate the neuroprotective effects of δ-receptor activation against ischemic injury in the brain. nih.govnih.gov Studies using DADLE have shown that activating this receptor can promote neuronal survival and improve synaptic structure and function following a stroke. nih.govnih.govresearchgate.net These analogs are used to explore the downstream molecular signaling pathways, such as those involving Brain-Derived Neurotrophic Factor (BDNF) and protein kinase C (PKC), that are engaged by receptor activation. nih.gov
By using such specific agonists, researchers can dissect the contribution of the enkephalinergic system to learning, memory, emotional regulation, and neurogenesis. nih.govnih.gov These tools are fundamental to understanding the complex functions of the endogenous opioid system beyond pain modulation and for identifying novel therapeutic targets for a range of neurological and psychiatric disorders. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying enkephalin peptides like ala(2)-valnh2(5)- in biological samples?
- Methodological Answer : Isotopic labeling with internal standards (e.g., stable isotope-labeled peptides) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Linearity : Ensure calibration curves span physiologically relevant concentrations (e.g., 0.1–100 ng/mL).
- Recovery Rates : Optimize solid-phase extraction (SPE) protocols to achieve >80% peptide recovery .
- Instrumentation : Use high-resolution mass spectrometers (e.g., Agilent Q-TOF) to resolve structural analogs.
- Table 1 : Example MS parameters for enkephalin quantitation:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI+ |
| Collision Energy | 20–35 eV |
| LOD | 0.05 ng/mL |
| LOQ | 0.15 ng/mL |
Q. How can structural flexibility of ala(2)-valnh2(5)-enkephalin be addressed in solution-phase studies?
- Methodological Answer : Employ metal complexation (e.g., rhodium-based complexes) to stabilize transient conformations. For example:
- Rhodium Tagging : Introduce a non-natural rhodium complex to "lock" the peptide into a specific conformation for NMR or X-ray crystallography .
- Dynamic Light Scattering (DLS) : Monitor aggregation states under physiological conditions (pH 7.4, 37°C).
Advanced Research Questions
Q. How should contradictory data on enkephalin levels in autoimmune diseases (e.g., multiple sclerosis) be resolved?
- Methodological Answer :
- Systematic Bias Check : Verify antibody specificity in immunoassays using knockout models or siRNA knockdowns to rule out cross-reactivity with similar peptides (e.g., met-enkephalin vs. leu-enkephalin) .
- Multi-Cohort Validation : Replicate findings across independent cohorts (e.g., human serum vs. experimental autoimmune encephalomyelitis [EAE] mouse models) to assess generalizability .
- Meta-Analysis : Pool data from studies using PRISMA guidelines, weighting results by assay precision and sample size.
Q. What experimental designs are optimal for studying enkephalin receptor interactions in vivo?
- Methodological Answer :
- Conditional Knockout Models : Use Cre-lox systems to delete opioid receptors (e.g., δ-opioid receptors) in specific cell types (e.g., neurons vs. glia) .
- Pharmacological Controls : Co-administer receptor antagonists (e.g., naloxone) to confirm target engagement.
- Ethical Considerations : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
Q. How can peptide instability during sample preparation be mitigated?
- Methodological Answer :
- Protease Inhibition : Add a cocktail of inhibitors (e.g., aprotinin, EDTA) immediately post-collection.
- Flash-Freezing : Snap-freeze tissues in liquid nitrogen to prevent enzymatic degradation.
- Validation : Compare fresh vs. frozen samples using MALDI-TOF to detect truncation products .
Data Contradiction Analysis Framework
Integration of Multi-Omics Data
- Transcriptomics : Cross-reference enkephalin precursor (PENK) mRNA levels with peptide abundance using RNA-seq datasets (e.g., GTEx Portal).
- Proteomics : Map post-translational modifications (e.g., sulfation) via PTM-specific enrichment and LC-MS/MS .
- Limitations : Address batch effects and platform-specific biases via ComBat normalization .
Key Challenges & Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
